![molecular formula C10H14O B038835 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane CAS No. 117221-81-5](/img/structure/B38835.png)
4-Oxatetracyclo[5.2.2.01,6.03,5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is a bicyclic compound that belongs to the class of bridged bicyclic compounds. This compound has been a subject of interest for researchers due to its unique structure and potential applications in various fields of science.2.2.01,6.03,5]undecane.
Aplicaciones Científicas De Investigación
4-Oxatetracyclo[5.2.2.01,6.03,5]undecane has potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. In materials science, it can be used as a precursor for the synthesis of novel materials with unique properties. In medicinal chemistry, this compound has been shown to have potential as an anticancer agent and a modulator of the immune system.
Mecanismo De Acción
The mechanism of action of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is not well understood, but it is believed to exert its biological effects through the modulation of various signaling pathways in cells. In particular, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and immune response.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane in lab experiments is its potential as a building block for the synthesis of more complex molecules. However, the low yield and purity of the compound can be a limitation for some experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane. One direction is to explore alternative synthesis methods to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of this compound and its potential applications in medicinal chemistry. Additionally, researchers can explore the use of this compound as a precursor for the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is a multi-step process that involves the use of various reagents and catalysts. The most common method for the synthesis of this compound is through the Diels-Alder reaction between cyclopentadiene and butadiene, followed by the oxidation of the resulting product. The yield of this reaction is typically low, and researchers have been exploring alternative methods to improve the yield and purity of the compound.
Propiedades
Número CAS |
117221-81-5 |
|---|---|
Nombre del producto |
4-Oxatetracyclo[5.2.2.01,6.03,5]undecane |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-oxatetracyclo[5.2.2.01,6.03,5]undecane |
InChI |
InChI=1S/C10H14O/c1-3-10-4-2-6(1)8(10)9-7(5-10)11-9/h6-9H,1-5H2 |
Clave InChI |
ZYHBHMLEVRGNPV-UHFFFAOYSA-N |
SMILES |
C1CC23CCC1C2C4C(C3)O4 |
SMILES canónico |
C1CC23CCC1C2C4C(C3)O4 |
Sinónimos |
2H-2,4a-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-alpha-,2-bta-,4a-bta-,5a-alpha-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



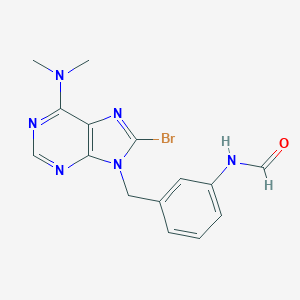
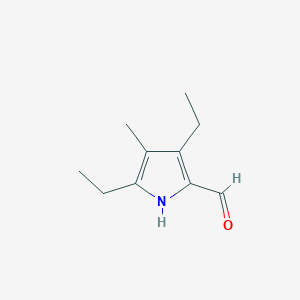
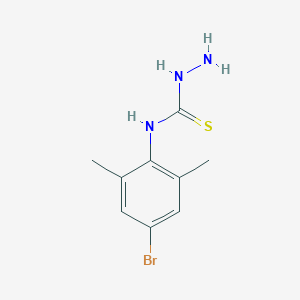
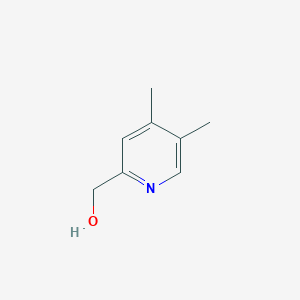
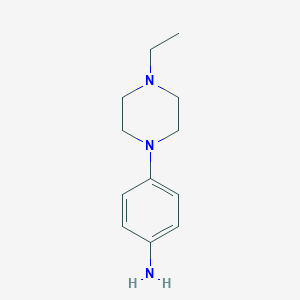
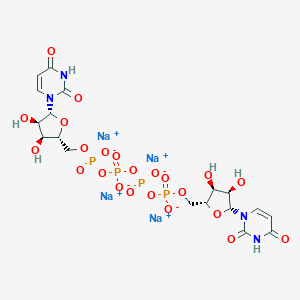
![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)
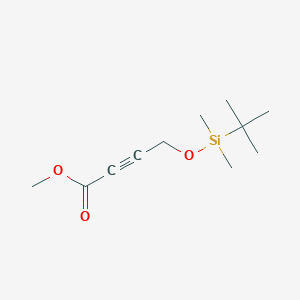
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
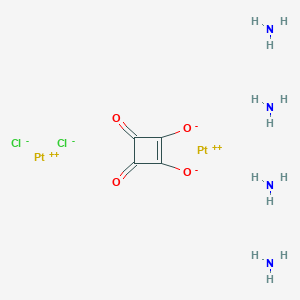
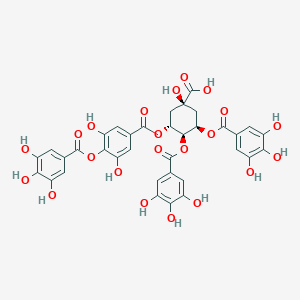
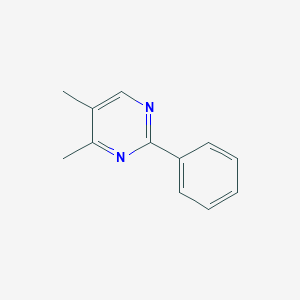
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)